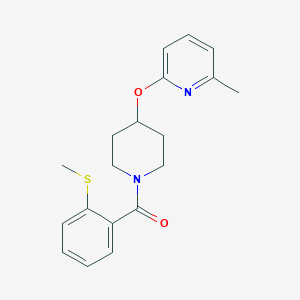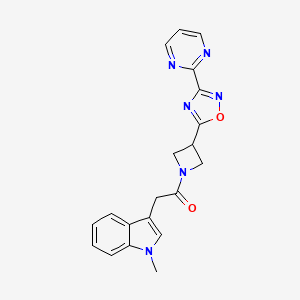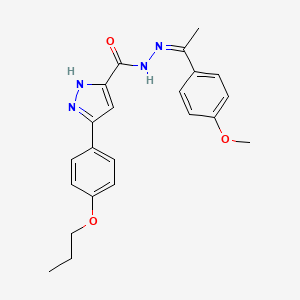
(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-(methylthio)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-(methylthio)phenyl)methanone is a chemical compound with potential applications in scientific research. It is a small molecule that can be synthesized in the laboratory and used in various experiments to investigate its mechanism of action and physiological effects.
Scientific Research Applications
Understanding Neurological Impact
A study highlighted the development of parkinsonism in individuals after using a drug intravenously, which was primarily 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) with traces of 1-methyl-4-phenyl-4-propionoxy-piperidine (MPPP). The chemical was found to selectively damage cells in the substantia nigra, a crucial area in the brain for controlling movements (Langston et al., 1983). Another research on the abuse of 4-propyloxy-4-phenyl-N-methylpiperidine, a meperidine congener, confirmed its role in causing persistent parkinsonism, demonstrating its impact on motor functions and its relationship with dopamine receptors (Davis et al., 1979).
Studying Metabolic Pathways
Research into the metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, revealed insights into the disposition and metabolization of the compound in humans, providing valuable data on its elimination, half-life, and metabolites. This study is crucial for understanding the pharmacokinetics of similar compounds (Renzulli et al., 2011).
Exploring Antidotal Effects
4-Methylpyrazole (4 MP), an inhibitor of alcohol dehydrogenase, was explored for its potential in treating acute ethylene glycol or methanol intoxication, given its strong inhibition effect and efficacy in treating such poisonings (Jacobsen et al., 1988). The study of the kinetics of methanol during fomepizole treatment in patients provided insights into the treatment's effectiveness and implications for methanol-poisoned patients (Hovda et al., 2005).
properties
IUPAC Name |
[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-(2-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-14-6-5-9-18(20-14)23-15-10-12-21(13-11-15)19(22)16-7-3-4-8-17(16)24-2/h3-9,15H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYWLJFUUNRROT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-(methylthio)phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B2642042.png)



![3-{[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-N-(4-methylcyclohexyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2642047.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2642051.png)
![N-(4-chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2642053.png)

![6-(4-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2642055.png)
